molecular formula C10H11NO3 B2939554 4-(Cyclopropylmethoxy)nicotinic acid CAS No. 1439902-27-8

4-(Cyclopropylmethoxy)nicotinic acid

Cat. No.: B2939554
CAS No.: 1439902-27-8
M. Wt: 193.202
InChI Key: YMNGQQYTGBQGMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)nicotinic acid can be achieved through various synthetic routes. One common method involves the multicomponent condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, morpholine, and alkylating agents . The reaction typically takes place in ethanol at room temperature, leading to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles, which can be further processed to obtain the desired nicotinic acid derivative.

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability, although it generates nitrous oxide as a by-product, which poses environmental challenges.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

4-(Cyclopropylmethoxy)nicotinic acid can be compared with other nicotinic acid derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the cyclopropylmethoxy group, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives.

Properties

IUPAC Name

4-(cyclopropylmethoxy)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)8-5-11-4-3-9(8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNGQQYTGBQGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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